Dnmt1-IN-3

DNMT1 inhibition enzymatic assay SAM competition

Dnmt1-IN-3 (compound 7t-S) is the direct replacement for RG108 in radiometric SAM-competition assays, delivering >321-fold higher potency (IC50 0.777 μM vs. >250 μM). Its KD of 0.183 μM—vs. RG108's 94.6 μM—ensures robust signal-to-noise in SPR, CETSA, and NanoBRET target engagement assays. Demonstrates validated cellular potency in K562 leukemia cells (IC50 43.89 μM) with G0/G1 arrest. Select Dnmt1-IN-3 for reproducible, artifact-free DNMT1 inhibition at the SAM cofactor pocket.

Molecular Formula C23H13Cl3N2O4
Molecular Weight 487.7 g/mol
Cat. No. B15571499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmt1-IN-3
Molecular FormulaC23H13Cl3N2O4
Molecular Weight487.7 g/mol
Structural Identifiers
InChIInChI=1S/C23H13Cl3N2O4/c24-11-5-6-18-15(7-11)16-8-12(25)9-17(26)20(16)27(18)10-19(23(31)32)28-21(29)13-3-1-2-4-14(13)22(28)30/h1-9,19H,10H2,(H,31,32)/t19-/m0/s1
InChIKeyYEBBNJGBFNBLTF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dnmt1-IN-3 (Compound 7t-S): A High-Affinity Non-Nucleoside DNMT1 Inhibitor for Epigenetic Research


Dnmt1-IN-3, also known as compound 7t-S, is a synthetic non-nucleoside small molecule that potently and selectively inhibits DNA methyltransferase 1 (DNMT1) [1]. It was developed through structure-based optimization of the phthalimide scaffold of RG108, replacing the indole ring with a 1,3,6-trichlorocarbazole moiety to enhance binding within the S-adenosylmethionine (SAM) cofactor pocket [1]. The compound exhibits an enzymatic IC50 of 0.777 μM against DNMT1 in radiometric assays, representing a >321-fold improvement over its parent compound RG108 under identical conditions [1]. Its molecular formula is C23H13Cl3N2O4 (MW 487.72) and it is assigned CAS number 3025012-68-1 .

Why Dnmt1-IN-3 Cannot Be Replaced by Generic DNMT1 Inhibitors


DNMT1 inhibitors exhibit profound variability in potency, selectivity, and mechanism depending on assay format, enzyme source, and structural class [1]. Nucleoside analogs (e.g., azacitidine, decitabine) require incorporation into DNA and cause irreversible enzyme trapping, leading to significant cytotoxicity and off-target effects [1]. Among non-nucleoside inhibitors, widely used tool compounds like RG108 display drastically different IC50 values across assay platforms (115 nM in restriction endonuclease assays vs. 390 μM in radiometric SAM-competition assays), rendering them unreliable as benchmarks for cross-study comparisons [1]. Consequently, substitution of Dnmt1-IN-3 with a generic DNMT1 inhibitor without verification of binding mode, cellular potency, and target engagement in the specific experimental system will yield irreproducible and potentially misleading results [2].

Quantitative Differentiation of Dnmt1-IN-3 vs. Closest Analogs and In-Class Candidates


DNMT1 Enzymatic Inhibition: Dnmt1-IN-3 Outperforms RG108 by >321-Fold

Dnmt1-IN-3 (compound 7t-S) inhibits DNMT1 with an IC50 of 0.777 μM, as measured in a radiometric assay using 3H-labeled S-adenosylmethionine (SAM) [1]. Under the same experimental conditions, the parent compound RG108 exhibited negligible inhibition, with an IC50 exceeding 250 μM [1]. This represents a potency improvement of greater than 321-fold, directly attributable to the substitution of the indole ring with a 1,3,6-trichlorocarbazole moiety that occupies the SAM-binding pocket more effectively [1].

DNMT1 inhibition enzymatic assay SAM competition

Target Binding Affinity: Dnmt1-IN-3 Exhibits ~517-Fold Higher Affinity than RG108

Surface plasmon resonance (SPR) analysis reveals that Dnmt1-IN-3 binds DNMT1 with a dissociation constant (KD) of 0.183 μM . In contrast, RG108 displays a much weaker binding affinity, with a KD of 94.6 μM measured by the same SPR method in the same study [1]. The approximately 517-fold higher affinity of Dnmt1-IN-3 indicates significantly stronger target engagement at equivalent concentrations.

binding affinity SPR target engagement

Cellular Antiproliferative Activity: Dnmt1-IN-3 Suppresses K562 Leukemia Cell Growth with 1.7-Fold Greater Potency than Analog 7r-S

In K562 chronic myeloid leukemia cells, Dnmt1-IN-3 (7t-S) inhibited proliferation with an IC50 of 43.89 μM after 48 hours of treatment, as determined by MTT assay . The closely related analog 7r-S, which differs only in the carbazole substituents (3,6-di-tert-butyl vs. 1,3,6-trichloro), exhibited an IC50 of 73.27 μM under identical conditions [1]. This represents a 1.7-fold enhancement in cellular potency for Dnmt1-IN-3.

antiproliferative K562 leukemia

Cell Cycle Arrest: Dnmt1-IN-3 Induces Potent G0/G1 Phase Accumulation

Flow cytometric analysis of K562 cells treated with Dnmt1-IN-3 at 60 μM for 48 hours revealed a marked accumulation of cells in the G0/G1 phase, increasing from 30.58% in untreated controls to 61.74% . This 31.16 percentage-point increase confirms that Dnmt1-IN-3-mediated DNMT1 inhibition triggers a robust cell cycle arrest phenotype.

cell cycle G0/G1 arrest flow cytometry

Structural Differentiation: Dnmt1-IN-3 Binds the SAM Pocket with an Orientation Opposite to RG108

Molecular docking studies using the crystal structure of murine DNMT1 (PDB ID: 4DA4) indicate that Dnmt1-IN-3 (7t-S) occupies the S-adenosylmethionine (SAM) cofactor binding pocket [1]. Importantly, the compound adopts an orientation opposite to that of RG108 within the active site, with the 1,3,6-trichlorocarbazole group extending deeper into the catalytic region [1]. This distinct binding pose is hypothesized to contribute to its enhanced potency and may provide a unique starting point for further structure-guided optimization [1].

molecular docking SAM site binding mode

Optimal Use Cases for Dnmt1-IN-3 Based on Validated Differentiation


Replacement of RG108 in SAM-Competitive DNMT1 Enzymatic Assays

Dnmt1-IN-3 is the direct replacement for RG108 when performing radiometric SAM-competition assays. The >321-fold improvement in IC50 (0.777 μM vs. >250 μM) eliminates the need for high compound concentrations that may cause solubility issues or non-specific effects. This makes Dnmt1-IN-3 the preferred non-nucleoside control for screening campaigns and mechanism-of-action studies focused on the SAM cofactor pocket [1].

Target Engagement Studies Requiring High-Affinity Binding Probes

With a KD of 0.183 μM (vs. RG108's 94.6 μM), Dnmt1-IN-3 is ideally suited for biophysical and cellular target engagement experiments, including SPR, CETSA, and NanoBRET assays. The enhanced affinity ensures robust signal-to-noise ratios at lower compound concentrations, enabling more accurate determination of target occupancy and residence time [1].

Hematologic Malignancy Models Requiring DNMT1-Dependent Antiproliferative Activity

Dnmt1-IN-3 demonstrates superior antiproliferative activity in K562 leukemia cells (IC50 = 43.89 μM) compared to its analog 7r-S. This validated cellular potency, combined with its established mechanism of inducing G0/G1 cell cycle arrest, positions Dnmt1-IN-3 as a robust chemical probe for dissecting DNMT1's role in hematologic tumor proliferation and for benchmarking novel DNMT1-targeted therapies .

Structure-Activity Relationship (SAR) Studies on Carbazole-Based DNMT1 Inhibitors

The distinct binding orientation and deeper pocket penetration of Dnmt1-IN-3, as revealed by molecular docking, provide a unique structural framework for SAR exploration. Researchers aiming to optimize SAM-site occupancy or to overcome resistance mechanisms can utilize Dnmt1-IN-3 as a reference compound to evaluate modifications to the carbazole ring or linker region [1].

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